2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid
Overview
Description
This compound is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .
Synthesis Analysis
The synthesis of this compound involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .Molecular Structure Analysis
The molecular weight of this compound is 252.27 . Its IUPAC name is {2-[(tert-butoxycarbonyl)amino]-4-pyridinyl}acetic acid .Chemical Reactions Analysis
This compound is characterized using melting point, nuclear magnetic resonance (NMR), ultra violet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .Scientific Research Applications
Chemical Analysis and Quantification
The tert-butyloxycarbonyl group, a key component of 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid, has been quantitatively analyzed in N-blocked amino acids and peptides. This process involves cleavage with perchloric acid in acetic acid, demonstrating the tert-butyloxycarbonyl group's significance in analytical chemistry for accurate determination of protected amino acids and peptides (Ehrlich-Rogozinski, 1974).
Bioconjugation and Drug Delivery
This compound is pivotal in synthesizing heterobifunctional cross-linking reagents for bioconjugation, particularly in coupling peptides to liposomes for immunization purposes. These reagents are designed to enhance accessibility and reduce immunogenicity compared to traditional methods, providing significant benefits for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Peptide Synthesis
The compound plays a role in the efficient synthesis of peptides, where it acts as a building block for creating specific peptide sequences. This application is critical for the development of synthetic peptides with potential therapeutic uses (Nowick et al., 2000).
Synthetic Chemistry
In synthetic chemistry, this compound derivatives are used as intermediates for the synthesis of various organic compounds, including oxadiazole derivatives. This highlights the compound's versatility and importance in developing new synthetic pathways (Kudelko & Zieliński, 2010).
Chiral Analysis
The compound is also relevant in chiral analysis, where derivatives are used in capillary gas chromatography for the rapid analysis of amino acid enantiomers. This application is crucial for understanding the stereochemical composition of compounds and for the pharmaceutical industry's quality control processes (Abe et al., 1996).
Selective Deprotection
Furthermore, this compound's tert-butyloxycarbonyl moiety is instrumental in selective deprotection strategies in peptide synthesis, allowing for precise modifications of peptide chains without affecting other functional groups (Bodanszky & Bodanszky, 2009).
Mechanism of Action
Target of Action
It is known that this compound is a heterobifunctional, pegylated crosslinker . It features a Boc-protected amine at one end and a carboxyl group at the other . This structure suggests that it can interact with a variety of biological targets, particularly proteins and other biomolecules with complementary functional groups.
Mode of Action
t-Boc-N-amido-PEG1-CH2CO2H interacts with its targets through its functional groups. The Boc-protected amine and the carboxyl group can form covalent bonds with other molecules, enabling the compound to act as a crosslinker . The exact nature of these interactions and the resulting changes would depend on the specific target molecules.
Pharmacokinetics
The presence of a peg unit in the compound is known to improve solubility, which could enhance its bioavailability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBQMAHYLWJGDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566756 | |
Record name | {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-49-5 | |
Record name | {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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